3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea
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Overview
Description
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea typically involves multiple steps, starting with the preparation of the core piperidine ring. The methanesulfonyl group is introduced through a sulfonylation reaction, followed by the addition of the methoxy and methyl groups. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced purification techniques, such as chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfate ((CH₃O)₂SO₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It may be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-N-(4-methylphenyl)benzamide
1-Methanesulfonyl-4-methoxypiperidine
N-(4-Methoxyphenyl)urea
Uniqueness: 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-24-15-6-4-14(5-7-15)12-18-16(21)19-13-17(25-2)8-10-20(11-9-17)26(3,22)23/h4-7H,8-13H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFEWKMJYVEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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